benzyl (3S)-morpholine-3-carboxylate
Description
Benzyl (3S)-morpholine-3-carboxylate is a chiral morpholine derivative featuring a benzyl ester group at the 3-position of the morpholine ring. Morpholine derivatives are pivotal in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capabilities, and metabolic stability. The (3S) stereochemistry introduces chirality, which is critical for biological activity and enantioselective synthesis .
Properties
CAS No. |
1353085-68-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 |
IUPAC Name |
benzyl (3S)-morpholine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 |
InChI Key |
DWBKKSPJNXBNNS-NSHDSACASA-N |
SMILES |
C1COCC(N1)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares benzyl (3S)-morpholine-3-carboxylate with key analogs from the evidence:
*Hypothetical structure inferred from analogs.
Key Comparative Analysis
Ring Size and Conformation
- Pyrrolidine (5-membered) : Smaller ring size increases ring strain but improves conformational rigidity, favoring interactions with biological targets .
- Azepane (7-membered) : Larger rings may exhibit flexibility but could reduce metabolic stability .
Substituent Effects
- Amino/Oxo Groups (): The amino group in pyrrolidine derivatives increases reactivity for further functionalization, while the oxo group may participate in hydrogen bonding.
- Arylamino Groups (): These groups enable diverse derivatization but render the compound acid-sensitive, limiting its utility in acidic environments .
Stereochemical Considerations
Stability and Reactivity
- Acid Sensitivity: Compounds with labile substituents (e.g., dimethylamino in ) undergo degradation or substituent migration under acidic conditions, whereas hydroxy/methyl analogs () show improved stability .
- Basic Conditions : Basic environments may lead to racemization or structural rearrangement, as seen in ’s chirality loss .
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